molecular formula C9H9N3 B1629870 Isoquinoline-3,5-diamine CAS No. 852241-18-0

Isoquinoline-3,5-diamine

Cat. No.: B1629870
CAS No.: 852241-18-0
M. Wt: 159.19 g/mol
InChI Key: DDVAMHFREWJVRC-UHFFFAOYSA-N
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Description

Isoquinoline-3,5-diamine is a heterocyclic aromatic organic compound It is a derivative of isoquinoline, which is a structural isomer of quinoline this compound contains two amino groups attached to the third and fifth positions of the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoquinoline-3,5-diamine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic conditions. For example, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, can be adapted to introduce amino groups at specific positions on the isoquinoline ring .

Industrial Production Methods

Industrial production of isoquinoline derivatives often involves the use of metal catalysts to facilitate the cyclization and functionalization processes. These methods aim to achieve high yields and purity while minimizing the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

Isoquinoline-3,5-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinoline derivatives.

    Reduction: Reduction reactions can modify the aromatic ring, leading to partially or fully hydrogenated products.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different functional groups attached to the aromatic ring .

Scientific Research Applications

Isoquinoline-3,5-diamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals.

    Medicine: Isoquinoline derivatives have shown promise in the development of drugs for treating diseases such as cancer and malaria.

    Industry: It is used in the production of dyes, pigments, and other materials

Mechanism of Action

The mechanism of action of isoquinoline-3,5-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. This compound can also participate in redox reactions, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isoquinoline-3,5-diamine is unique due to the presence of two amino groups at specific positions on the isoquinoline ring.

Properties

IUPAC Name

isoquinoline-3,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-8-3-1-2-6-5-12-9(11)4-7(6)8/h1-5H,10H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVAMHFREWJVRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(C=C2C(=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20624949
Record name Isoquinoline-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852241-18-0
Record name Isoquinoline-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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